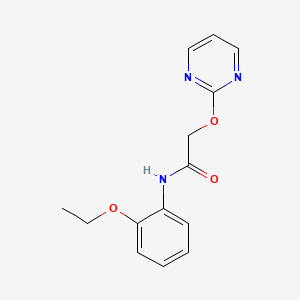![molecular formula C20H28N4OS B6487958 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1286712-35-3](/img/structure/B6487958.png)
2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound known for its complex structure and diverse reactivity. This compound has found significant applications in various fields, ranging from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step synthesis:
Step 1: Synthesis of 4-(Propan-2-ylsulfanyl)benzene using propanethiol and 4-iodobenzene in the presence of a palladium catalyst under a controlled atmosphere.
Step 2: Alkylation of 4-(Propan-2-ylsulfanyl)benzene with 2-chloroethanone in the presence of a base such as potassium carbonate.
Step 3: Introduction of the piperazinyl ethyl group via nucleophilic substitution with 2-(1H-pyrazol-1-yl)ethyl chloride.
Industrial Production Methods
Industrially, the synthesis may involve optimizing reaction conditions like temperature, solvent choice, and catalyst concentration to ensure higher yields and purity. Continuous flow synthesis might also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The sulfanyl group can undergo oxidation, forming sulfoxides or sulfones under appropriate conditions.
Reduction:
Ketone reduction to secondary alcohol using reagents like sodium borohydride or lithium aluminium hydride.
Substitution:
Halogenation at the aromatic ring or substitution reactions involving the piperazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenating agents like N-bromosuccinimide for aromatic bromination.
Major Products
Sulfoxides, sulfones, secondary alcohols, halogenated derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Studied for its reactivity and transformation into various functional groups.
Biology and Medicine
Investigated for potential pharmacological properties.
Used in the design of enzyme inhibitors due to its piperazinyl and pyrazolyl groups.
Industry
Potential use in the development of materials with specific properties due to its aromatic and sulfanyl functionalities.
Mechanism of Action
The compound’s mechanism of action in biological systems primarily involves interactions with proteins and enzymes, facilitated by the piperazinyl and pyrazolyl groups. These groups can bind to active sites or alter enzyme conformation, inhibiting or modifying their activity. The aromatic ring may participate in π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methylsulfanyl)phenyl]-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
2-[4-(Ethylsulfanyl)phenyl]-1-{4-[2-(1H-triazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
Uniqueness
The isopropyl group attached to the sulfanyl functionality offers unique steric and electronic properties.
The combination of pyrazolyl and piperazinyl groups provides distinctive binding interactions and reactivity compared to similar compounds.
This article comprehensively highlights the synthesis, reactivity, applications, and unique features of 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one, reflecting its significance in various scientific disciplines.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-17(2)26-19-6-4-18(5-7-19)16-20(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9,17H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOHDFXKROVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(pyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6487875.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6487883.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B6487901.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6487907.png)

![2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6487937.png)
![3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6487946.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6487949.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6487953.png)
![3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea](/img/structure/B6487964.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B6487970.png)
![1-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6487974.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B6487976.png)
![1-{4-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6487981.png)
